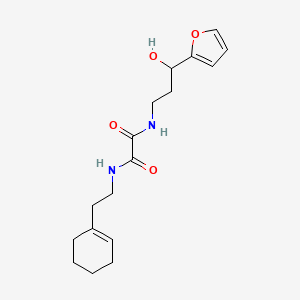![molecular formula C17H17N5O2S B2734231 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine CAS No. 1030937-65-5](/img/structure/B2734231.png)
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). It also seems to contain a nitro group (-NO2) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various rings and functional groups. The pyridine, piperidine, and pyrazole rings would likely contribute significantly to the compound’s overall structure and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitro group and various rings in this compound would likely influence its properties .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors play a crucial role in the study of hepatic Cytochrome P450 (CYP) enzymes, which metabolize a diverse number of drugs, leading to potential drug–drug interactions. These inhibitors are used to determine the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors is vital for deciphering the specific isoform's role, and several compounds, including those related to pyridinyl and piperidine structures, are used in this context. The precise selection of inhibitors aids in the accurate phenotyping of drug metabolism, highlighting the importance of chemical inhibitors in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those with pyridinyl and piperidine moieties, are central to medicinal chemistry due to their broad range of biological activities. These compounds are key precursors in pharmaceutical industries for their synthetic versatility and bioavailability. The development of heterocyclic scaffolds involves various synthetic pathways and catalytic methods, showcasing the wide applicability of these compounds in drug synthesis and development. Such research highlights the ongoing exploration of heterocyclic compounds for medicinal purposes (Parmar, Vala, & Patel, 2023).
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution is a fundamental chemical reaction employed in the synthesis of various organic compounds, including pharmaceuticals. The reaction between piperidine and nitro-aromatic compounds, leading to the formation of products like nitro-piperidinobenzenes, illustrates the utility of such reactions in constructing complex molecules. These reactions are pivotal in the synthesis of compounds with potential therapeutic applications, demonstrating the importance of nucleophilic substitution in medicinal chemistry (Pietra & Vitali, 1972).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of compounds with significant therapeutic potential for the treatment of type 2 diabetes mellitus. Research into the structure-activity relationships of these inhibitors, including those containing pyridinyl and piperidine groups, has led to the development of numerous antidiabetic drugs. These compounds inhibit the degradation of incretin hormones, thereby enhancing insulin secretion and offering a novel approach to diabetes management (Mendieta, Tarragó, & Giralt, 2011).
Kinase Inhibitors
Kinase inhibitors are crucial in the treatment of various cancers and other diseases. Pyrazolo[3,4-b]pyridine derivatives, which share structural features with the compound of interest, have been extensively studied for their ability to inhibit kinases by binding to the hinge region. These compounds demonstrate the versatility of heterocyclic moieties in designing inhibitors that can target a wide range of kinases, thereby contributing to the development of targeted cancer therapies (Wenglowsky, 2013).
Eigenschaften
IUPAC Name |
3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUTXCOFQIBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
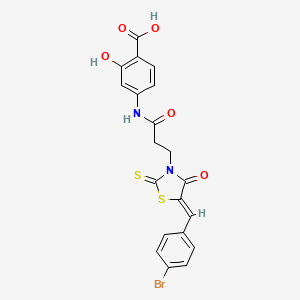
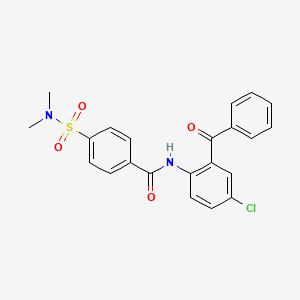
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)
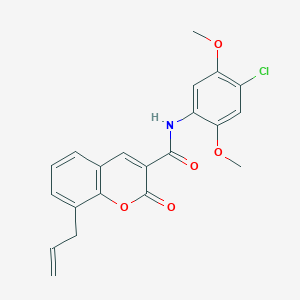
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)

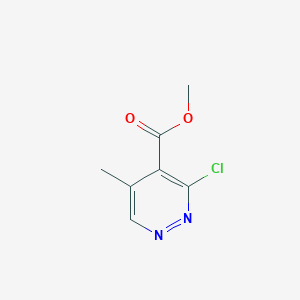
![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)
